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Compound of Interest

Compound Name: Isopropenyl formate

Cat. No.: B3327299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isopropenyl formate (prop-1-en-2-yl formate) is a small ester molecule belonging to the vinyl

ester class of organic compounds. While its structural isomer, isopropyl formate, is well-

documented, isopropenyl formate is a less common chemical with limited available

experimental data. This guide synthesizes the known information regarding its chemical and

physical properties, expected reactivity based on its structure, and plausible synthetic

approaches. Due to the scarcity of published experimental protocols and spectral data

specifically for isopropenyl formate, this document also draws upon general characteristics of

vinyl esters to provide a predictive context for its chemical behavior.

Core Chemical Properties
Isopropenyl formate is characterized by the presence of a formate ester group attached to an

isopropenyl group. The key feature is the vinyl double bond, which significantly influences its

reactivity compared to its saturated analog, isopropyl formate.

Identification
Basic identification and computed properties for isopropenyl formate are summarized below.

It is important to note that extensive experimental data for properties such as boiling point,

melting point, and density are not readily available in published literature.
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Property Value Source

IUPAC Name prop-1-en-2-yl formate [1]

Synonyms
Isopropenyl formate, Formic

acid 1-propen-2-yl ester
[1]

CAS Number 32978-00-0 [1]

Molecular Formula C₄H₆O₂ [1]

Molecular Weight 86.09 g/mol [1]

Canonical SMILES CC(=C)OC=O [1]

InChI Key
CAVPDPHVQVHXCQ-

UHFFFAOYSA-N
[1]

Physicochemical Properties (Computed)
The following table lists computed physicochemical properties. These are theoretical

predictions and should be used as estimates in the absence of experimental data.

Property Value Source

XLogP3 0.9 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 1 [1]

Exact Mass 86.036779430 Da [1]

Topological Polar Surface Area 26.3 Å² [1]

One piece of experimental data available is the Kovats Retention Index, a value used in gas

chromatography.
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Property Value Condition Source

Kovats Retention

Index
905 Standard polar [1]

Reactivity and Stability
Detailed experimental studies on the reactivity and stability of isopropenyl formate are not

widely published. However, its structure as a vinyl ester provides a strong basis for predicting

its chemical behavior.

General Reactivity of Vinyl Esters
Vinyl esters are known for their susceptibility to polymerization and hydrolysis.

Polymerization: The carbon-carbon double bond in the isopropenyl group is activated,

making it a monomer for free-radical polymerization. This is a characteristic reaction of vinyl

compounds.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield

formic acid and the enol form of acetone (isopropenol), which would rapidly tautomerize to

acetone. The hydrolysis of vinyl esters is typically faster than that of their saturated alkyl

ester counterparts.

Electrophilic Addition: The double bond can undergo electrophilic addition reactions, though

the reactivity is influenced by the adjacent oxygen atom.

Stability
Isopropenyl formate is expected to be sensitive to heat, light, and the presence of acids or

bases, which can catalyze its hydrolysis or polymerization. Like many esters, it should be

stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and

bases.

Plausible Experimental Protocols
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Specific, validated experimental protocols for the synthesis of isopropenyl formate are not

available in the reviewed literature. However, a common method for the synthesis of vinyl

esters is the transvinylation reaction or direct vinylation.

Hypothetical Synthesis via Transvinylation
A plausible route to isopropenyl formate is the acid-catalyzed transvinylation from a

commercially available vinyl ester, such as vinyl acetate, with formic acid. This method avoids

the direct use of acetylene, which is often employed for vinyl ester synthesis but requires

specialized equipment.

Reaction: Vinyl Acetate + Formic Acid ⇌ Isopropenyl Formate + Acetic Acid

Proposed Experimental Protocol:

Reaction Setup: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a

nitrogen inlet is charged with formic acid and a suitable catalyst, such as a mercury(II) salt

on a solid support or a palladium catalyst.

Reagents: Vinyl acetate is added in excess to drive the equilibrium towards the product.

Reaction Conditions: The mixture is heated under an inert atmosphere (nitrogen) to a

temperature sufficient to promote the exchange, typically in the range of 40-60 °C. The

reaction progress would be monitored by techniques such as Gas Chromatography (GC) or

Nuclear Magnetic Resonance (NMR) spectroscopy.

Workup and Purification: Upon completion, the catalyst would be removed by filtration. The

excess vinyl acetate and the acetic acid byproduct would be removed by distillation. The final

product, isopropenyl formate, would be purified by fractional distillation under reduced

pressure to prevent polymerization.

Note: This is a generalized, hypothetical protocol. The specific conditions, catalyst, and

purification methods would require experimental optimization.

The logical workflow for this synthesis is depicted in the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3327299?utm_src=pdf-body
https://www.benchchem.com/product/b3327299?utm_src=pdf-body
https://www.benchchem.com/product/b3327299?utm_src=pdf-body
https://www.benchchem.com/product/b3327299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants & Catalyst

Reaction & Purification

Formic Acid

Heat under N2
(40-60 °C)

Vinyl Acetate (Excess) Acid Catalyst
(e.g., Hg(II) or Pd salt)

Remove Catalyst

Crude Mixture

Remove Acetic Acid
& Excess Vinyl Acetate

Fractional Distillation
(Reduced Pressure)

Pure Isopropenyl Formate

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of isopropenyl formate.

Predicted Spectral Data
Without experimental spectra, predictions can be made based on the structure of isopropenyl
formate.

¹H NMR Spectroscopy
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Formyl Proton (-O-CH=O): A singlet is expected in the downfield region, typically around δ

8.0-8.2 ppm.

Vinylic Protons (=CH₂): Two distinct signals are expected for the geminal protons on the

double bond, likely appearing as doublets or multiplets in the region of δ 4.5-5.0 ppm.

Methyl Protons (-CH₃): A singlet for the three methyl protons is expected further upfield, likely

in the region of δ 1.9-2.2 ppm.

¹³C NMR Spectroscopy
Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm.

Vinylic Carbons: Two signals, one for the quaternary carbon attached to the oxygen (C=)

around δ 140-145 ppm and one for the terminal methylene carbon (=CH₂) around δ 95-100

ppm.

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

IR Spectroscopy
C=O Stretch (Ester): A strong, characteristic absorption band is expected around 1720-1740

cm⁻¹.

C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

C-O Stretch (Ester): A strong band in the region of 1100-1300 cm⁻¹.

=C-H Bending (Out-of-plane): A strong band around 890-900 cm⁻¹ is characteristic of a

disubstituted geminal alkene.

Signaling Pathways and Applications
There are no known biological signaling pathways directly involving isopropenyl formate. As a

reactive monomer, its primary potential application would be in polymer chemistry for the

synthesis of specialty polymers with formate side groups. These polymers could have

applications in areas such as photoresists, adhesives, or coatings, where the properties

imparted by the formate group are desirable.
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The general polymerization of a vinyl monomer is represented by the following logical diagram.
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Caption: General scheme for free-radical polymerization of isopropenyl formate.

Conclusion
Isopropenyl formate is a chemical compound for which there is a notable lack of

comprehensive, publicly available experimental data. This guide has provided a summary of its

known identifiers and computed properties. Furthermore, based on its classification as a vinyl

ester, predictions regarding its reactivity, stability, and spectral characteristics have been made.

The provided synthesis protocol is hypothetical and would require laboratory validation. For

professionals in research and drug development, this document serves as a foundational

reference, highlighting the current knowledge gaps and providing a theoretical framework for

working with this compound. Further experimental investigation is necessary to fully

characterize the chemical properties of isopropenyl formate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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